Palmatrubine

描述

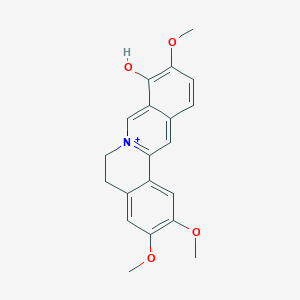

C20H20NO4 。它是一种红色结晶固体,不溶于水,但溶于苯和酒精等有机溶剂。棕榈碱主要从Tinospora sinensis植物中分离出来,以其鲜艳的色彩和稳定性而闻名,使其在各种工业应用中发挥作用 .

准备方法

合成路线和反应条件: 在反应过程中,邻苯二酚发生氧化反应生成棕榈碱 .

工业生产方法: 棕榈碱的工业生产涉及保持通风良好的环境,以防止吸入粉尘和蒸汽。反应通常在大型反应器中进行,并控制温度和pH值,以确保最佳的收率和纯度。最终产品通过结晶和过滤工艺进行纯化 .

化学反应分析

反应类型: 棕榈碱会发生各种化学反应,包括:

氧化: 棕榈碱可以被氧化成不同的衍生物,这些衍生物可能具有不同的性质和应用。

还原: 还原反应可以将棕榈碱转化为其还原形式,这些形式可能表现出不同的生物活性。

常用试剂和条件:

氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代试剂: 各种卤素和烷基化试剂可用于取代反应.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成醌衍生物,而还原可能会生成二氢衍生物 .

科学研究应用

Case Studies

- Study on NSCLC : In a study involving A549 and NCL-H1975 cell lines, 13MP was shown to inhibit cell proliferation, invasion, and induce apoptosis. The compound also reduced epithelial-mesenchymal transition (EMT) and angiogenesis mediated by tumor-associated macrophages (TAMs) .

- In Vivo Effects : Animal models treated with 13MP showed reduced tumor growth, further supporting its potential as a therapeutic agent in cancer treatment .

Cell Line Studies

The cytotoxic effects of 13-methyl-palmatrubine have been evaluated across various cancer cell lines. For instance:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated that 13MP induces apoptosis and cell cycle arrest in these cells, showcasing its broad-spectrum anti-cancer potential .

Impact on Endothelial Cells

13MP has been shown to inhibit angiogenesis by affecting human umbilical vein endothelial cells (HUVECs). In co-culture experiments with M2-TAMs, 13MP reduced tube formation and expression of angiogenic factors such as MMP3, MMP9, and VEGF . This suggests that palmatrubine not only targets cancer cells directly but also alters the supportive environment that tumors rely on for growth.

Potential in Electrochemical Sensors

Emerging research indicates that compounds like this compound may have applications beyond oncology. For example, it has been explored in the development of electrochemical sensors for detecting biochemical markers such as dopamine . This application leverages its chemical properties for innovative sensor technologies.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

作用机制

棕榈碱的作用机制涉及其与各种分子靶点和途径的相互作用。棕榈碱已被证明可以抑制参与细胞增殖的某些酶的活性,从而导致其抗肿瘤作用。它还与细胞信号通路相互作用,调节参与细胞生长和凋亡的基因的表达 .

相似化合物的比较

棕榈碱属于原小檗碱类生物碱,包括小檗碱和掌叶碱等化合物。与这些类似的化合物相比,棕榈碱表现出独特的性质和活性:

类似化合物列表:

- 小檗碱

- 掌叶碱

- 黄连素

- 小檗碱

棕榈碱独特的化学结构和多样化的应用使其成为各种研究和工业领域的关注化合物。

生物活性

Palmatrubine, a quaternary protoberberine alkaloid derived from plants such as Coptis chinensis, has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is structurally related to other alkaloids like palmatine and has been studied for its potential therapeutic effects. Its biological activities include antitumor , antimicrobial , and anti-inflammatory effects, making it a compound of interest in pharmacological research.

Recent studies have highlighted the antitumor effects of 13-methyl-palmatrubine, a derivative of this compound. This compound has shown significant cytotoxicity against various cancer cell lines, particularly A549 lung cancer cells. The mechanisms through which 13-methyl-palmatrubine exerts its effects include:

- Induction of Apoptosis : Treatment with 13-methyl-palmatrubine leads to increased apoptosis in A549 cells, evidenced by flow cytometry and TUNEL assays that reveal a higher percentage of apoptotic cells compared to controls .

- Cell Cycle Arrest : The compound causes a G1 phase arrest in the cell cycle, inhibiting cellular proliferation .

- Pathway Modulation : It activates the MAPK signaling pathway while inhibiting the EGFR pathway, contributing to its antiproliferative effects .

In Vivo Studies

An in vivo study demonstrated that 13-methyl-palmatrubine reduced tumor size in nude mice without causing significant toxicity, as indicated by stable body weights throughout the treatment period. Tumors treated with the compound showed decreased Ki67 levels (a marker for proliferation) and increased cleaved-caspase-3 levels (an apoptosis marker), further supporting its potential as an antitumor agent .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria:

- Antibacterial Effects : Studies have shown that this compound derivatives possess enhanced antibacterial activity against Gram-positive bacteria compared to their parent compound. For instance, certain 9-O-substituted derivatives demonstrated 2- to 64-fold increased activity against specific bacterial strains .

- Mechanism Insights : The structure-activity relationship analysis suggests that modifications to the this compound structure can significantly enhance its antimicrobial efficacy while reducing toxicity .

Clinical Implications

Case studies involving patients treated with this compound derivatives indicate promising results in managing infections and inflammatory diseases. For example, a case study focused on patients with chronic infections revealed that treatment with this compound derivatives led to significant improvements in clinical outcomes, including reduced infection rates and improved inflammatory markers.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

属性

IUPAC Name |

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIDYLGKMWNEA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347303 | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-68-4 | |

| Record name | Palmatrubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of Palmatrubine?

A1: Research suggests that this compound exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, this compound has been shown to:

- Induce apoptosis: this compound triggers programmed cell death in A549 cells in a dose-dependent manner. []

- Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []

- Modulate signaling pathways: this compound has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []

- Shift macrophage polarization: In non-small cell lung cancer models, this compound has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []

Q2: How does the structure of this compound contribute to its DNA-binding properties?

A2: this compound, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:

- Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []

- Planar aromatic system: This structural feature enables this compound to intercalate between DNA base pairs, further enhancing binding affinity. []

Q3: Does this compound exhibit any specific DNA-binding preferences?

A3: Research indicates that this compound demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for this compound intercalation or other binding interactions.

Q4: How does the absorption of this compound compare to other quaternary alkaloids in Corydalis yanhusuo?

A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, this compound exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.

Q5: Are there any known analogs of this compound with enhanced anti-tumor activity?

A5: Studies exploring the structure-activity relationship of this compound analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the this compound scaffold to enhance its therapeutic properties.

Q6: What are the sources of this compound?

A6: this compound has been isolated from various plant sources, including:

- Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and this compound is one of its bioactive constituents. [, , ]

- Stephania cf. rotunda: This plant species yielded this compound alongside other alkaloids, showcasing its presence in diverse botanical families. []

- Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and this compound's isolation from it further highlights its potential therapeutic value. []

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound from complex plant extracts or biological samples. [, ]

- Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。